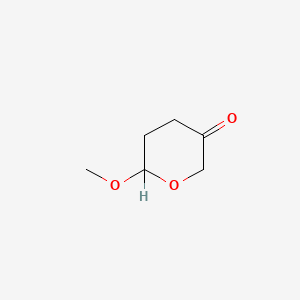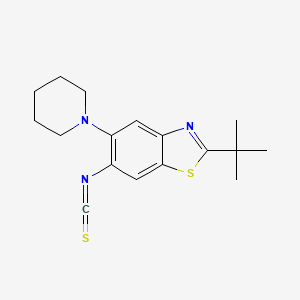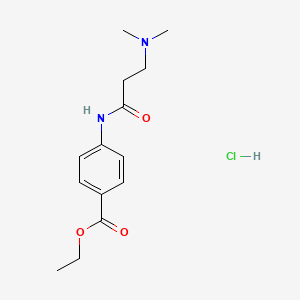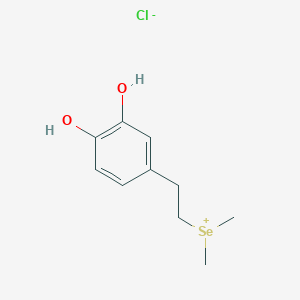
2-インダノンオキシム
概要
説明
2-Indanone oxime is an organic compound with the molecular formula C9H9NO. It is derived from 2-indanone and features an oxime functional group. This compound is known for its applications in organic synthesis and its role as an intermediate in the preparation of various chemical substances.
科学的研究の応用
2-Indanone oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for neurological conditions.
Industry: It serves as a building block for the synthesis of dyes, polymers, and other industrial chemicals.
作用機序
Target of Action
It’s known that oximes, in general, can interact with various biological targets, including enzymes and receptors, depending on their structure and the specific functional groups they carry .
Mode of Action
The mode of action of 2-Indanone oxime involves its conversion to 2-aminoindane . This conversion is facilitated by an active palladium catalyst . The oxime group (–NOH) of 2-Indanone oxime plays a crucial role in this transformation . The nitrogen atom in the oxime group acts as a nucleophile, attacking the carbonyl carbon atom in a nucleophilic substitution reaction .
Biochemical Pathways
The product of its conversion, 2-aminoindane, may participate in various biochemical reactions due to the presence of the amino group .
Result of Action
The primary result of the action of 2-Indanone oxime is the production of 2-aminoindane . This compound could potentially be used in the synthesis of various other compounds, given the reactivity of the amino group .
Action Environment
The action of 2-Indanone oxime can be influenced by various environmental factors, such as temperature, pH, and the presence of a suitable catalyst . For instance, the conversion of 2-Indanone oxime to 2-aminoindane requires an active palladium catalyst .
生化学分析
Biochemical Properties
2-Indanone oxime plays a significant role in biochemical reactions, particularly in the formation of oximes and hydrazones. It interacts with enzymes such as cytochrome P450, which catalyzes the formation of oximes from amino acid-derived metabolites . Additionally, 2-Indanone oxime can be reduced to 2-aminoindane using active palladium catalysts . This reduction process highlights its potential involvement in various biochemical pathways.
Cellular Effects
2-Indanone oxime influences cellular processes by interacting with cell signaling pathways and gene expression. It has been observed to affect the stability and degradation of certain cellular components, thereby impacting cellular metabolism . The compound’s interaction with hydroxylamine and its subsequent formation of oximes can lead to changes in cell function and signaling pathways .
Molecular Mechanism
At the molecular level, 2-Indanone oxime exerts its effects through binding interactions with biomolecules. It forms stable oximes by reacting with aldehydes and ketones, which can then be hydrolyzed back to the original compounds . This reversible formation and hydrolysis process play a crucial role in maintaining the concentration of ketones and aldehydes in biochemical reactions . Additionally, the reduction of 2-Indanone oxime to 2-aminoindane involves enzyme-mediated mechanisms .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Indanone oxime can change over time due to its stability and degradation. The compound is known to be stable under certain conditions, but it can degrade when exposed to specific environmental factors . Long-term studies have shown that 2-Indanone oxime can have lasting effects on cellular function, particularly in in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of 2-Indanone oxime vary with different dosages in animal models. Studies have shown that at lower doses, the compound can have beneficial effects on cellular processes, while higher doses may lead to toxic or adverse effects . It is crucial to determine the appropriate dosage to avoid potential toxicity and ensure the desired biochemical outcomes.
Metabolic Pathways
2-Indanone oxime is involved in various metabolic pathways, including the formation of oximes from amino acid-derived metabolites . It interacts with enzymes such as cytochrome P450, which catalyzes the conversion of amino acids to oximes. This interaction can affect metabolic flux and metabolite levels, highlighting the compound’s role in biochemical processes .
Transport and Distribution
Within cells and tissues, 2-Indanone oxime is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific cellular compartments. Understanding the transport and distribution mechanisms is essential for determining the compound’s overall impact on cellular function .
Subcellular Localization
2-Indanone oxime’s subcellular localization is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. The localization of 2-Indanone oxime within cells is crucial for understanding its role in various cellular processes .
準備方法
Synthetic Routes and Reaction Conditions: 2-Indanone oxime can be synthesized through the reaction of 2-indanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime.
Industrial Production Methods: Industrial production of 2-indanone oxime follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Reduction: 2-Indanone oxime can be reduced to 2-aminoindane using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: It can undergo substitution reactions where the oxime group is replaced by other functional groups, often facilitated by catalysts.
Coupling Reactions: Copper-catalyzed coupling reactions with thiols can produce 2,3-difunctionalized indenones.
Common Reagents and Conditions:
Reducing Agents: Lithium aluminum hydride, catalytic hydrogenation.
Catalysts: Palladium, copper.
Solvents: Alcohols, aqueous solutions.
Major Products:
2-Aminoindane: Formed through reduction.
2,3-Difunctionalized Indenones: Formed through coupling reactions.
類似化合物との比較
- 2-Methyl-1-indanone
- 5-Methoxy-1-indanone
- 4-Methoxy-1-indanone
- 1,2-Indandione-2-oxime
Comparison: 2-Indanone oxime is unique due to its oxime functional group, which allows it to undergo specific reactions such as reduction to 2-aminoindane. In contrast, other similar compounds like 2-methyl-1-indanone and 5-methoxy-1-indanone have different functional groups, leading to different reactivity and applications. The presence of the oxime group in 2-indanone oxime makes it particularly valuable in the synthesis of nitrogen-containing compounds.
特性
IUPAC Name |
N-(1,3-dihydroinden-2-ylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-10-9-5-7-3-1-2-4-8(7)6-9/h1-4,11H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLFLOAXKVGYIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NO)CC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062987 | |
| Record name | 2H-Inden-2-one, 1,3-dihydro-, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3349-63-1 | |
| Record name | 2-Indanone, oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3349-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Indanone oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003349631 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Indanone oxime | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62556 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Indanone oxime | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54456 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-Inden-2-one, 1,3-dihydro-, oxime | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2H-Inden-2-one, 1,3-dihydro-, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dihydro-2H-inden-2-one oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.097 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-INDANONE OXIME | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9OUM5TX75K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different methods described in the paper for the reduction of 2-Indanone oxime to 2-Aminoindane?
A1: The paper explores various methods for reducing 2-Indanone oxime to 2-Aminoindane, focusing on understanding the mechanisms involved []. While the specific methods aren't detailed in the provided abstract, this research likely delves into techniques like catalytic hydrogenation, metal hydride reductions (e.g., using lithium aluminum hydride or sodium borohydride), and potentially electrochemical methods. Further investigation of the full research paper is necessary to obtain detailed information on the specific methods and mechanisms discussed.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-Methyl-4-{[4-({4-[(1-methylpyridinium-4-yl)amino]phenyl}carbamoyl)phenyl]amino}quinolinium](/img/structure/B1204941.png)

![2-Chloro-n-(ethoxymethyl)-n-[2-methyl-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B1204945.png)
![2-[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-n-propylacetamide](/img/structure/B1204947.png)



